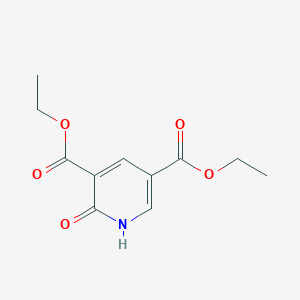![molecular formula C37H26 B14168682 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 924662-15-7](/img/structure/B14168682.png)
2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound characterized by its unique structure, which includes two biphenyl groups attached to a fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the coupling of biphenyl groups to a fluorene core. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction requires a biphenyl boronic acid and a fluorene derivative with suitable leaving groups, such as bromides or iodides. The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electronic properties
Mecanismo De Acción
The mechanism of action of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is largely dependent on its application. In the context of OLEDs, the compound functions as an electron transport material, facilitating the movement of electrons within the device. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Fluorene: The core structure of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene, known for its rigidity and stability.
2,7-Dibromo-9H-fluorene: A precursor in the synthesis of 2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.
Uniqueness
2,7-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is unique due to the presence of biphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in electronics and photonics. Its structure allows for greater versatility in chemical modifications compared to simpler biphenyl or fluorene derivatives .
Propiedades
Número CAS |
924662-15-7 |
|---|---|
Fórmula molecular |
C37H26 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2,7-bis(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-3-7-26(8-4-1)28-11-15-30(16-12-28)32-19-21-36-34(23-32)25-35-24-33(20-22-37(35)36)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-24H,25H2 |
Clave InChI |
PYBLEZKFIYZPHO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


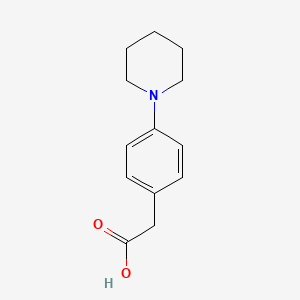
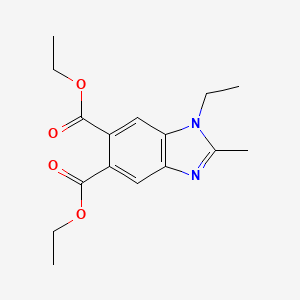
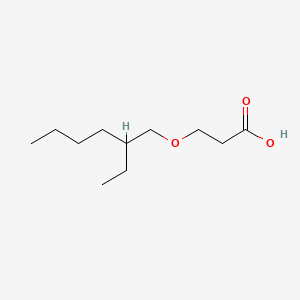
![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)
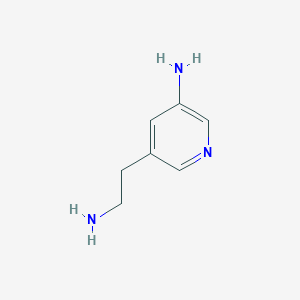
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
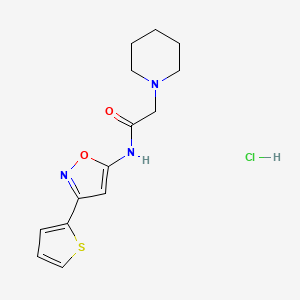
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
